Fmoc-D-allo-threoninol
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Overview
Description
Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . It is a derivative of threonine, an amino acid, and is commonly used in peptide synthesis due to its protective group, 9-fluorenylmethoxycarbonyl (Fmoc) . This compound is particularly useful in solid-phase peptide synthesis (SPPS) because it allows for the selective protection and deprotection of amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-allo-threoninol typically involves the protection of the amino group of D-allo-threoninol with the Fmoc group. This can be achieved by reacting D-allo-threoninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-allo-threoninol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
Fmoc-D-allo-threoninol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The primary mechanism of action of Fmoc-D-allo-threoninol involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using reagents like piperidine . This allows for the selective deprotection of amino groups, facilitating the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-threoninol: Similar in structure but derived from L-threonine.
Fmoc-D-threoninol: Similar but lacks the allo configuration.
Fmoc-D-serinol: Similar but derived from serine.
Uniqueness
Fmoc-D-allo-threoninol is unique due to its specific stereochemistry, which can influence the folding and function of the synthesized peptides. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-XIKOKIGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426523 |
Source
|
Record name | Fmoc-D-allo-threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143143-54-8 |
Source
|
Record name | Fmoc-D-allo-threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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